molecular formula C52H86O22 B1249329 Ardisicrenoside B

Ardisicrenoside B

Cat. No. B1249329
M. Wt: 1063.2 g/mol
InChI Key: RDBUKNALARTFFW-VKKSEJOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardisicrenoside B is a natural product found in Ardisia crenata and Labisia pumila with data available.

Scientific Research Applications

Isolation and Structural Analysis

Ardisicrenoside B, a triterpenoid saponin, was first identified in the roots of Ardisia crenata. It was isolated alongside other compounds such as ardisicrenoside A, ardisiacrispins A and B. The structural analysis of ardisicrenoside B was primarily conducted using 2D NMR techniques, revealing its unique triterpenoid saponin structure (Jia, Koike, Ohmoto, & Ni, 1994).

Cytotoxic Activities

Several studies have explored the cytotoxic properties of Ardisia crenata compounds, including ardisicrenoside B. One study identified additional triterpenoid saponins from Ardisia crenata and assessed their cytotoxic activities against human cancer cell lines, indicating potential anticancer properties (Liu, Zhang, Zhao, Wang, & Yao, 2016).

Anti-Fungal Activity

Research on triterpenoid saponins from Ardisia crenata, including ardisicrenoside B, revealed weak anti-fungal activity against Pyricularia oryzae, a plant pathogenic fungus. This suggests potential applications of ardisicrenoside B in the development of anti-fungal agents (Liu, Wang, Zhang, Gao, & Yao, 2007).

Novel Hybrid Structures

Unique aspects of ardisicrenoside B's structure have been noted in research. For instance, its hybridization with a glycosyl glycerol was identified, marking it as an example of a triterpenoid glycoside with this unusual feature (Jia, Koike, Nikaido, & Ohmoto, 1994).

Quantitative Analysis Techniques

The development of analytical methods for the determination of triterpene saponins, including ardisicrenoside B, has been a focus of research. This aids in the accurate quantification of these compounds in various plant samples, which is crucial for their scientific study and potential therapeutic applications (Avula, Wang, Ali, Smillie, & Khan, 2010).

properties

Product Name

Ardisicrenoside B

Molecular Formula

C52H86O22

Molecular Weight

1063.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C52H86O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1

InChI Key

RDBUKNALARTFFW-VKKSEJOZSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C

synonyms

3-O-(xylopyranosyl-1-2-(glucopyranosyl-1-4-(glucopyranosyl-1-2)arabinopyranosyl))-13,28-epoxy-16,30-oleananediol
ardisicrenoside B

Origin of Product

United States

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